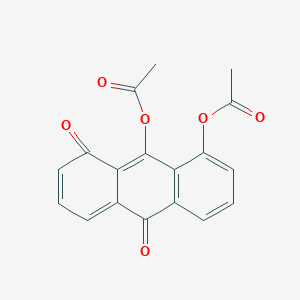
8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two oxo groups at positions 8 and 10 and diacetate groups at positions 1 and 9 on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate typically involves the acetylation of 8,10-dioxo-8,10-dihydroanthracene. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex anthraquinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional functional groups.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- 9,10-Anthracenedione
- 9,10-Dihydroxyanthracene
Uniqueness
8,10-Dioxo-8,10-dihydroanthracene-1,9-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
88022-69-9 |
|---|---|
Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(9-acetyloxy-8,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-4-6-12-16(14)18(24-10(2)20)15-11(17(12)22)5-3-7-13(15)21/h3-8H,1-2H3 |
InChI Key |
GDGREYJPCBDTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=C3C(=O)C=CC=C3C2=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















